

An In-depth Technical Guide to Peptidylarginine Deiminase 3 (PAD3) in Cellular Processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PAD3-IN-1

Cat. No.: B3025967

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Peptidylarginine Deiminase 3 (PAD3) enzyme, detailing its biochemical functions, kinetic properties, and significant roles in various cellular processes. It includes structured data, detailed experimental protocols, and visualizations of key signaling pathways to support advanced research and therapeutic development.

Core Function and Catalytic Mechanism

Peptidylarginine Deiminase 3 (PAD3) is a calcium-dependent enzyme that catalyzes the post-translational modification known as citrullination or deimination.^{[1][2]} This process involves the hydrolysis of a guanidinium group on a protein's arginine residue, converting it to a ureido group, thus forming the non-standard amino acid citrulline.^[3] This conversion results in the loss of a positive charge, which can significantly alter the protein's structure, function, and protein-protein interactions.^[4] Like PAD1 and PAD4, PAD3 is believed to employ a reverse protonation mechanism in its catalytic activity.^{[3][5][6][7]}

PAD enzymes, including PAD3, exhibit tissue-specific expression patterns.^{[3][4][5][7]} PAD3 is predominantly found in the epidermis and hair follicles, where it plays a crucial role in the proper formation and structural integrity of skin and hair.^{[1][8][9][10]}

Quantitative Data: Kinetics and Inhibition

The enzymatic activity of PAD3 has been characterized using various substrates and inhibitors. The following tables summarize key quantitative data for easy comparison.

Kinetic Parameters for PAD3 Substrates

PAD3 generally shows lower catalytic efficiency with small synthetic substrates compared to PAD1 and PAD4, suggesting that longer-range interactions with larger protein substrates are important for its activity.[\[11\]](#)

Substrate	Km (mM)	kcat (s-1)	kcat/Km (M-1s-1)	Source
N- α -Benzoyl-L-arginine amide (BAA)	17.5 \pm 6.4	2.1 \pm 0.6	120	[11]
N- α -Benzoyl-L-arginine methyl ester (BAME)	-	-	120	[11]
N- α -Benzoyl-L-arginine ethyl ester (BAEE)	7.50	1.73	230	[11]
Histone H4	-	-	4300 \pm 900	[11]
AcH4-21 Peptide	1.25 \pm 0.20	0.14 \pm 0.03	9000 \pm 1500	[11]

Calcium Dependence of PAD3 Activity

PAD3 activity is strictly dependent on calcium ions, which bind cooperatively to the enzyme, inducing conformational changes necessary for catalysis.[\[5\]](#)

Parameter	Value	Source
K0.5 for Ca ²⁺	Mid to high micromolar range	[5]
Hill Coefficient (nH)	> 1	[5]

Inhibitors of PAD3

Several inhibitors have been developed that target PAD3, some of which show selectivity over other PAD isozymes.

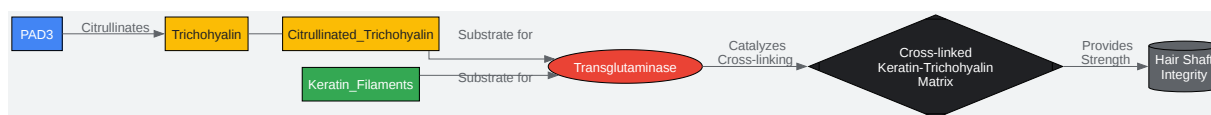
Inhibitor	Type	IC50 (μM)	kinact/KI (M-1min-1)	Source
Cl-amidine	Pan-PAD inhibitor	6.2 (for PAD3)	~2000-2300	[5] [12]
F4-amidine	PAD3-selective	-	-	[3] [5] [6] [7]
Cl4-amidine	PAD3-selective	-	-	[3] [5] [6] [7]
PAD3-IN-1 (compound 14b)	PAD3-selective	4.5	-	[13]
PAD-PF2	Allosteric Pan-PAD	0.106	-	[14]
Streptonigrin	Pan-PAD inhibitor	0.43	-	[12]
CAY10727	PAD3-selective	-	-	[15]

Role in Cellular Processes and Signaling Pathways

PAD3 is implicated in several critical cellular processes, from structural tissue formation to complex signaling in disease states.

Hair Follicle Differentiation

In the inner root sheath (IRS) and medulla of the hair follicle, PAD3 is essential for hair shaft formation.[\[16\]](#) Its primary substrate in this context is trichohyalin, a structural protein that becomes heavily citrullinated by PAD3.[\[3\]](#)[\[17\]](#) This modification allows trichohyalin to be cross-linked by transglutaminases to itself and to keratin intermediate filaments, forming a rigid, resilient structure that provides mechanical strength to the hair shaft.[\[3\]](#)[\[17\]](#) Mutations in the PADI3 gene that impair its enzymatic activity are linked to hair disorders such as uncombable hair syndrome and central centrifugal cicatricial alopecia.[\[16\]](#)

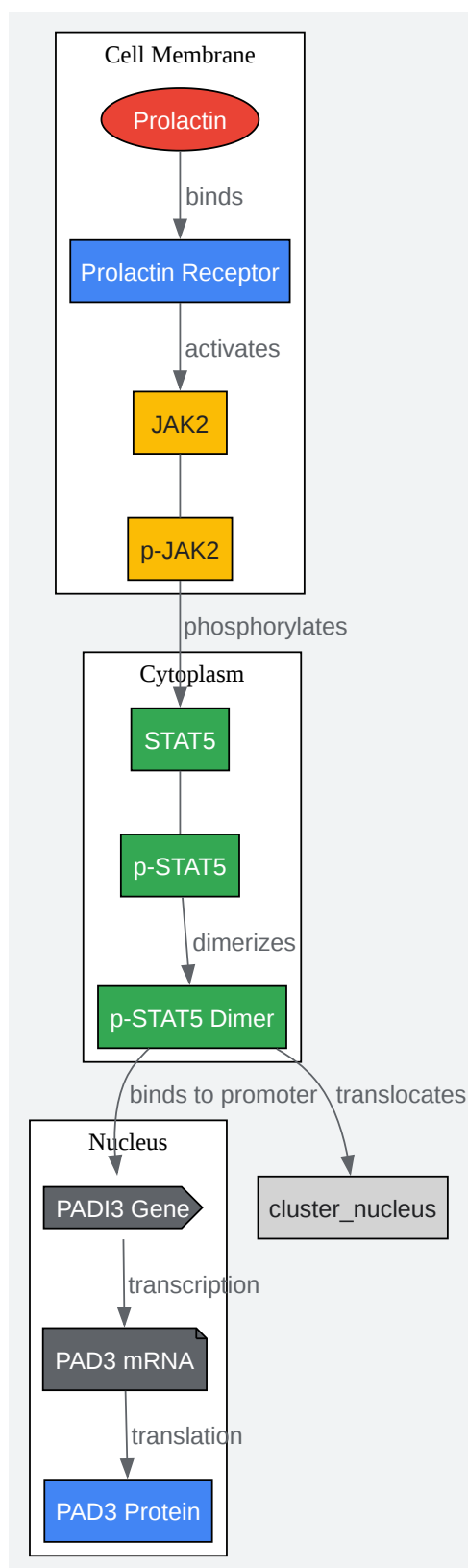


[Click to download full resolution via product page](#)

PAD3-mediated citrullination of trichohyalin is key for hair shaft integrity.

Regulation by Prolactin via JAK2/STAT5 Signaling

In mammary epithelial cells, the expression of PAD3 is upregulated by the hormone prolactin. [18] This signaling cascade is initiated by prolactin binding to its receptor, leading to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor to increase the expression of target genes, including PADI3. [18] This pathway highlights a mechanism by which hormonal signals can regulate protein citrullination during physiological processes like lactation.



[Click to download full resolution via product page](#)

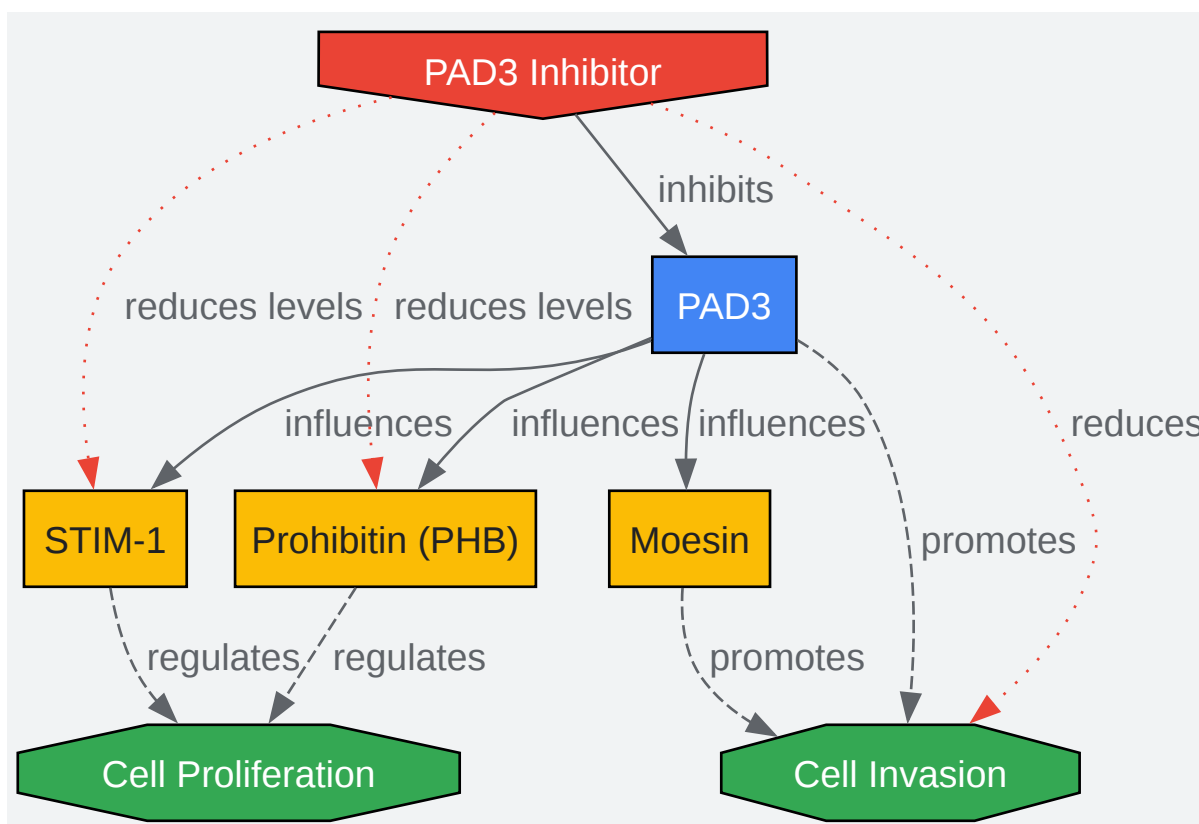
Prolactin induces PAD3 expression via the JAK2/STAT5 signaling pathway.

Role in Cancer

The role of PAD3 in cancer is emerging and appears to be context-dependent. In glioblastoma multiforme (GBM), PAD3 expression levels differ between cell lines, and isozyme-specific inhibitors have distinct effects on cancer cell behavior. Treatment of GBM cells with a PAD3 inhibitor has been shown to reduce cell invasion and modulate the expression of proteins relevant to cancer progression, such as prohibitin (PHB) and stromal interaction molecule 1 (STIM-1).

- Prohibitin (PHB): A scaffold protein involved in cell survival, metabolism, and signaling pathways like Ras-Raf-MEK-ERK.[\[19\]](#)[\[20\]](#)
- STIM-1: An endoplasmic reticulum calcium sensor that regulates store-operated calcium entry (SOCE), a process crucial for cell proliferation and migration.[\[21\]](#)
- Moesin: A protein linking the actin cytoskeleton to the plasma membrane, implicated in cell adhesion and migration. In GBM, moesin can act as an oncogene and interacts with CD44 to activate the Wnt/ β -catenin pathway.[\[22\]](#)

The interplay between PAD3 and these proteins suggests a role in regulating the glioblastoma tumor microenvironment and cell motility.

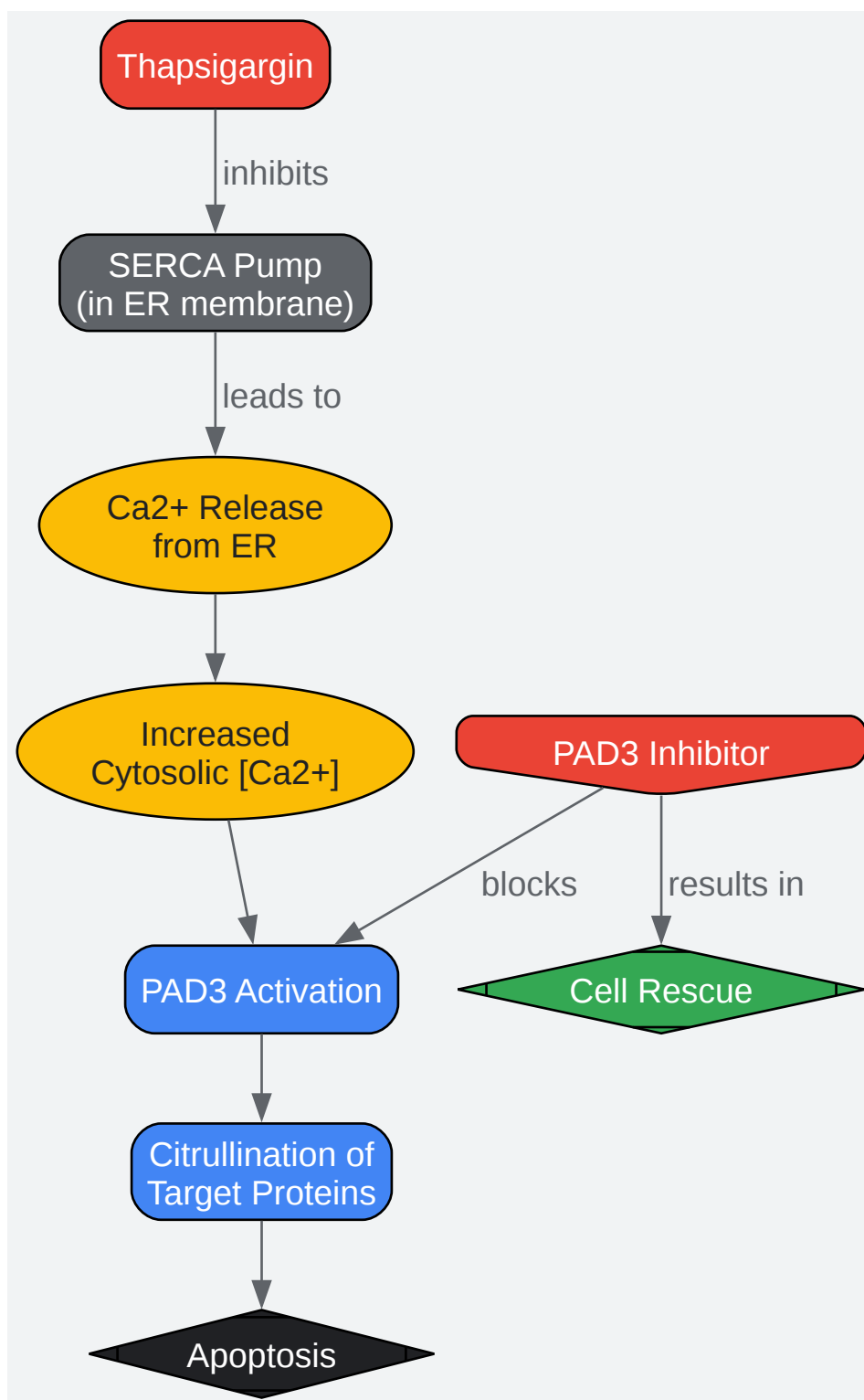


[Click to download full resolution via product page](#)

PAD3 interactions in glioblastoma and effects of its inhibition.

Involvement in Apoptosis

PAD3 activity is linked to apoptosis, or programmed cell death, particularly in response to stimuli that increase intracellular calcium levels. Thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca^{2+} -ATPase (SERCA) pump, induces ER stress and a sustained rise in cytosolic Ca^{2+} .^{[4][18]} This elevation in calcium can activate PAD3, leading to the citrullination of downstream targets that may participate in the apoptotic cascade. Cell-based assays show that inhibiting PAD3 can rescue cells from thapsigargin-induced cell death, positioning PAD3 as a potential upstream regulator of this process.^[5]



[Click to download full resolution via product page](#)

Workflow of PAD3 activation in thapsigargin-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PAD3 function.

Recombinant PAD3 Expression and Purification

This protocol describes the expression of His-tagged human PAD3 in *E. coli* and subsequent purification.

Materials:

- pET vector containing His-tagged human PAD3
- *E. coli* BL21(DE3) competent cells
- LB medium with appropriate antibiotic (e.g., ampicillin)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM HEPES pH 7.8, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF
- Wash Buffer: 50 mM HEPES pH 7.8, 500 mM NaCl, 20 mM imidazole
- Elution Buffer: 50 mM HEPES pH 7.8, 500 mM NaCl, 250 mM imidazole
- Size-Exclusion Chromatography (SEC) Buffer: 20 mM Tris pH 7.8, 100 mM NaCl, 2 mM DTT, 1 mM EDTA
- Ni-NTA affinity chromatography column
- Size-exclusion chromatography column (e.g., S200)

Procedure:

- Transformation: Transform the PAD3 expression plasmid into BL21(DE3) cells and plate on LB agar with antibiotic.
- Expression Culture: Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C. The next day, inoculate a large volume (e.g., 1 L) of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

- Induction: Induce protein expression by adding IPTG to a final concentration of 0.25 mM. Continue to grow the culture at a lower temperature (e.g., 18°C) overnight to improve protein solubility.[\[8\]](#)
- Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
- Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a cell disruptor or sonicator on ice.[\[8\]](#)
- Clarification: Centrifuge the lysate at 40,000 x g for 40 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged PAD3.[\[8\]](#)
- Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the bound PAD3 protein using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing pure PAD3.
- Size-Exclusion Chromatography: Pool the pure fractions, concentrate, and load onto an SEC column equilibrated with SEC Buffer for a final polishing step and to place the protein in a suitable storage buffer.[\[8\]](#)
- Storage: Pool the final pure fractions, determine the concentration, flash-freeze in liquid nitrogen, and store at -80°C. Purity should be verified by SDS-PAGE.[\[8\]](#)

PAD3 Enzyme Activity Assays

PAD3 activity can be measured by quantifying either of its reaction products: citrulline or ammonia.

4.2.1 Citrulline Production Assay (Colorimetric Method)

This assay is based on the colorimetric detection of citrulline.

Materials:

- Purified PAD3 enzyme

- Substrate (e.g., N- α -Benzoyl-L-arginine ethyl ester, BAEE)
- Assay Buffer: 100 mM Tris-HCl pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT[11]
- Color Reagent (e.g., containing diacetyl monoxime and antipyrine)
- 96-well microplate and plate reader

Procedure:

- Reaction Setup: In a 96-well plate, prepare the reaction mixture by adding Assay Buffer and the desired concentration of substrate.
- Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[11]
- Initiation: Initiate the reaction by adding a known amount of purified PAD3 enzyme (e.g., 0.2 μ M) to each well.[11]
- Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 10-15 minutes) during which the activity is linear.[11]
- Termination: Stop the reaction by flash-freezing the plate in liquid nitrogen or by adding a quenching solution like 50 mM EDTA.[11]
- Color Development: Add the color reagent according to the manufacturer's instructions and incubate (often at 95°C) to allow for color development.
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
- Quantification: Determine the amount of citrulline produced by comparing the absorbance to a standard curve generated with known concentrations of citrulline.

4.2.2 Ammonia Production Assay (Coupled Enzyme Assay)

This is a continuous spectrophotometric assay that measures the production of ammonia.

Materials:

- Purified PAD3 enzyme
- Substrate (e.g., BAEE)
- Assay Buffer (as above)
- Glutamate Dehydrogenase (GDH)
- α -ketoglutarate
- NADH
- UV/VIS spectrophotometer

Procedure:

- Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, substrate, α -ketoglutarate, NADH, and GDH.
- Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.[\[11\]](#)
- Initiation: Initiate the reaction by adding purified PAD3 enzyme.
- Measurement: Immediately monitor the decrease in absorbance at 340 nm in real-time. The conversion of NADH to NAD⁺ by GDH, which is coupled to the ammonia produced by PAD3, results in a decrease in absorbance.[\[3\]](#)
- Calculation: Calculate the rate of ammonia production from the rate of change in absorbance using the Beer-Lambert law and the extinction coefficient of NADH.

Thapsigargin-Induced Cell Death Assay

This cell-based assay is used to evaluate the efficacy of PAD3 inhibitors in a cellular context.

Materials:

- HEK293T cells (or other suitable cell line)
- PAD3 expression vector

- Transfection reagent
- Thapsigargin
- PAD3 inhibitor (e.g., Cl-amidine) and vehicle control (e.g., DMSO)
- Cell culture medium (e.g., DMEM) and supplements
- Cell viability reagent (e.g., Cell Counting Kit-8, CCK-8)
- 96-well cell culture plates

Procedure:

- **Cell Seeding and Transfection:** Seed HEK293T cells in a 96-well plate. The next day, transfect the cells with a PAD3-containing vector using a suitable transfection reagent.
- **Inhibitor Treatment:** After transfection (e.g., 24 hours), treat the cells with various concentrations of the PAD3 inhibitor or vehicle control.
- **Thapsigargin Induction:** A short time after inhibitor addition (e.g., 1 hour), treat the cells with thapsigargin at a concentration known to induce cell death (e.g., 1-2 μM) to rapidly increase intracellular Ca^{2+} .[\[5\]](#)[\[21\]](#)
- **Incubation:** Incubate the cells for a period sufficient to observe cell death (e.g., 48 hours).[\[1\]](#)
- **Cell Viability Measurement:** Add a cell viability reagent like CCK-8 to each well and incubate according to the manufacturer's protocol (typically 1-2 hours at 37°C).[\[1\]](#)
- **Data Acquisition:** Measure the absorbance at 450 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell survival for each condition relative to the untreated control. A successful PAD3 inhibitor will show a dose-dependent rescue of cells from thapsigargin-induced death.[\[5\]](#)

Identification of Citrullination Sites by Mass Spectrometry

This workflow outlines the general steps for identifying specific arginine residues citrullinated by PAD3 on a protein substrate.

Materials:

- Purified PAD3 and substrate protein
- Reaction buffer (as in 4.2.1)
- Denaturing and reducing agents (e.g., urea, DTT)
- Alkylating agent (e.g., iodoacetamide)
- Protease (e.g., trypsin)
- LC-MS/MS system

Procedure:

- **In Vitro Citrullination Reaction:** Incubate the substrate protein with PAD3 in reaction buffer to allow for citrullination. Include a control reaction without PAD3.
- **Denaturation, Reduction, and Alkylation:** Stop the reaction and prepare the protein for digestion by denaturing it (e.g., with 8 M urea), reducing disulfide bonds with DTT, and alkylating free cysteines with iodoacetamide.
- **Proteolytic Digestion:** Dilute the sample to reduce the urea concentration and digest the protein into peptides using a protease like trypsin.
- **LC-MS/MS Analysis:** Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- **Data Analysis:** Use specialized software to search the acquired MS/MS spectra against a protein database. The search parameters must be set to include citrullination (+0.984 Da) as a variable modification on arginine residues.[\[23\]](#)
- **Site Validation:** Manually inspect the MS/MS spectra of identified citrullinated peptides to confirm the site of modification. The presence of diagnostic fragment ions, such as the

neutral loss of isocyanic acid (43 Da) from citrulline, provides high confidence in the assignment.[23][24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichohyalin mechanically strengthens the hair follicle: multiple cross-bridging roles in the inner root sheath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of signaling pathways in hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic Regulation of JAK-STAT Signaling Through the Prolactin Receptor Predicted by Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. sketchviz.com [sketchviz.com]
- 8. JAK2/STAT5 Pathway Mediates Prolactin-Induced Apoptosis of Lactotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two distinct signaling pathways in hair cycle induction: Stat3-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Existence of trichohyalin-keratohyalin hybrid granules: co-localization of two major intermediate filament-associated proteins in non-follicular epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Gsdma3 regulates hair follicle differentiation via Wnt5a-mediated non-canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- 14. Elevated levels of exogenous prolactin promote inflammation at the maternal-fetal interface via the JAK2/STAT5B signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Prohibitin Ligands in Cell Death and Survival: Mode of Action and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The prohibitin protein complex promotes mitochondrial stabilization and cell survival in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Moesin is a glioma progression marker that induces proliferation and Wnt/ β -catenin pathway activation via interaction with CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DOT Language | Graphviz [graphviz.org]
- 24. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Peptidylarginine Deiminase 3 (PAD3) in Cellular Processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025967#pad3-enzyme-function-in-cellular-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com